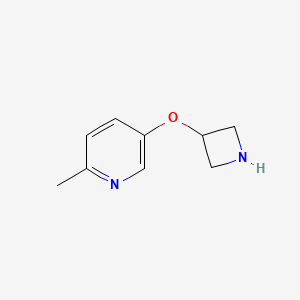
5-(Azetidin-3-yloxy)-2-methylpyridine
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various bioactive molecules . The compound you mentioned, “5-(Azetidin-3-yloxy)-2-methylpyridine”, is a pyridine derivative with an azetidine group attached through an ether linkage. Pyridines are six-membered heterocyclic compounds containing a nitrogen atom and are widely used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “5-(Azetidin-3-yloxy)-2-methylpyridine” would consist of a pyridine ring with a methyl group at the 2-position and an azetidine group attached at the 5-position through an ether linkage .Chemical Reactions Analysis
The chemical reactivity of “5-(Azetidin-3-yloxy)-2-methylpyridine” would be influenced by the presence of the azetidine and pyridine rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . Pyridines, on the other hand, can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Azetidin-3-yloxy)-2-methylpyridine” would be influenced by its molecular structure. For instance, the presence of the polar ether and pyridine groups could impact its solubility .Applications De Recherche Scientifique
1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
2. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Summary of Application : This research focuses on the synthesis of a newly functionalized heterocyclic amino acid via [3+2] cycloaddition .
- Methods of Application : The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
- Results or Outcomes : The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
3. 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride
- Summary of Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the desired product. Typically, it involves reactions with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes can vary widely depending on the specific reactions involved. The product is typically characterized using techniques such as NMR spectroscopy and mass spectrometry .
4. 5-(AZETIDIN-3-YLOXY)-2-BROMOPYRIDINE
- Summary of Application : This compound is also used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the desired product. Typically, it involves reactions with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes can vary widely depending on the specific reactions involved. The product is typically characterized using techniques such as NMR spectroscopy and mass spectrometry .
5. 5-(Azetidin-3-yloxy)-2-methylpyrimidine
- Summary of Application : This compound is used for pharmaceutical testing .
- Methods of Application : The specific methods of application can vary depending on the desired product. Typically, it involves reactions with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes can vary widely depending on the specific reactions involved. The product is typically characterized using techniques such as NMR spectroscopy and mass spectrometry .
6. 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride
- Summary of Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the desired product. Typically, it involves reactions with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes can vary widely depending on the specific reactions involved. The product is typically characterized using techniques such as NMR spectroscopy and mass spectrometry .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(azetidin-3-yloxy)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIBSGKGUCMJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yloxy)-2-methylpyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


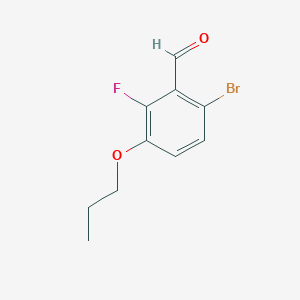
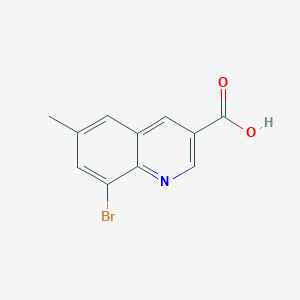
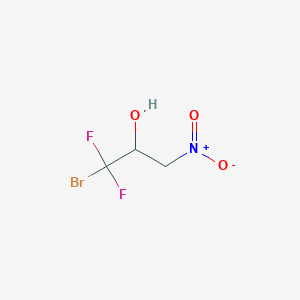
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
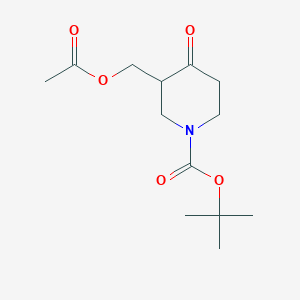
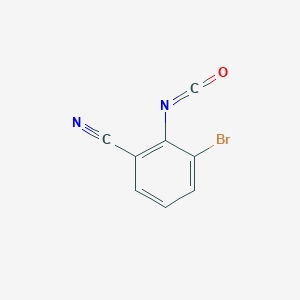
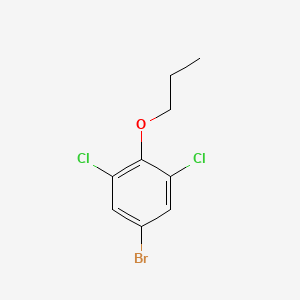
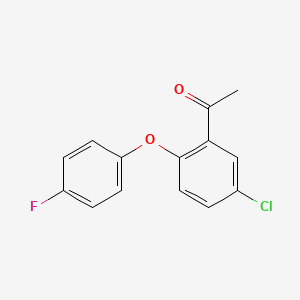
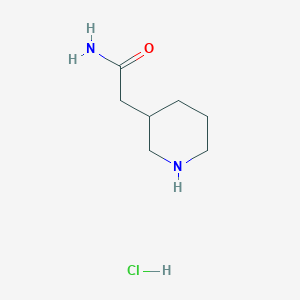
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
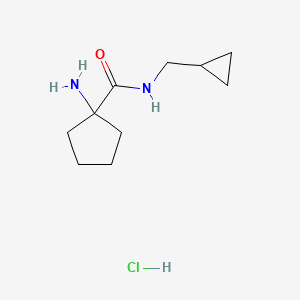
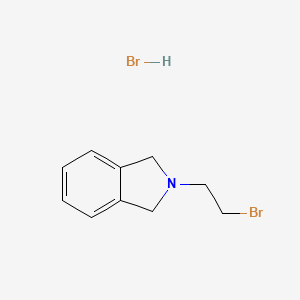
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)